molecular formula C10H9NO B1532108 3-Methylquinolin-5-ol CAS No. 420786-82-9

3-Methylquinolin-5-ol

Cat. No.: B1532108
CAS No.: 420786-82-9
M. Wt: 159.18 g/mol
InChI Key: ITKZLNVBOAPPOI-UHFFFAOYSA-N
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Description

3-Methylquinolin-5-ol is a chemical compound with the molecular formula C10H9NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities .

Mechanism of Action

Target of Action

3-Methylquinolin-5-ol, like other quinoline derivatives, has been found to exhibit activity against non-small cell lung cancer cell line, A549 . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway , which plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

The interaction of this compound with its targets involves binding to the proteins in the PI3K/AKT/mTOR pathway . This binding can alter the function of these proteins, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The PI3K/AKT/mTOR pathway, which is the primary target of this compound, is a critical signaling pathway in cells. It regulates a variety of cellular processes, including cell growth, proliferation, and survival . By interacting with this pathway, this compound can potentially affect these processes and exert its biological effects.

Pharmacokinetics

It is predicted that all compounds in the series of 2-chloro n-substituted amino quinolines, which includes this compound, satisfy the adme profile . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the PI3K/AKT/mTOR pathway. By binding to proteins in this pathway, the compound can potentially inhibit cell growth and proliferation, inducing apoptosis in cancer cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the use of microwave-assisted synthesis, which offers a greener and more efficient approach .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts such as clay or ionic liquids may be used to enhance the reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methylquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methylquinolin-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.

    2-Methylquinoline: Another derivative with similar biological activities but different pharmacokinetic properties.

    4-Methylquinoline: Known for its use in the synthesis of dyes and pigments.

Uniqueness

3-Methylquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position enhances its solubility and reactivity compared to other methylquinoline derivatives .

Properties

IUPAC Name

3-methylquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKZLNVBOAPPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420786-82-9
Record name 3-methylquinolin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-pivaloyl-3-methoxyaniline (4.14 g, 20 mmol) in dry tetrahydrofuran (80 mL) at 0° C. under argon was added a solution of sec-butyllithium in cyclohexane (1.4 M, 35.7 mL, 50 mmol), dropwise over 0.2 h (T≦0° C.) and the resulting mixture was stirred at 0-5° C. for 2 h. The mixture was cooled to −5° C. then dry N,N-dimethylformamide (2.3 mL, 30 mmol) was added dropwise, and the resulting solution stirred at 0° C. for 1 h then at 20° C. for 20 h. The mixture was cooled to 0° C. and propionaldehyde (1.17 g, 20.2 mmol) was added dropwise followed by a solution of potassium hexamethyldisilazide in toluene (0.5 M, 80 mL, 40 mmol) dropwise over 0.2 h. The mixture was stirred at 0° C. for 0.25 h, then at 20° C. for 2 h and at 30° C. for 1 h. The resulting mixture was partitioned between saturated aqueous NH4Cl (200 mL) and ether (3×50 mL), and the combined organic extracts dried (Na2SO4) and evaporated in vacuo. Chromatography of the residue on silica with 20-100% ether in hexane gradient elution gave 5-methoxy-3-methylquinoline (0.16 g, 5%) as an oil. A mixture of 5-methoxy-3-methylquinoline (0.16 g, 0.92 mmol) and pyridine hydrochloride (0.064 g, 5.5 mmol) was heated under argon at 200° C. with stirring for 2.5 h, then cooled and partitioned between saturated aqueous NaHCO3 (30 mL) and dichloromethane (5×30 mL). Combined organic extracts were dried (Na2SO4) and evaporated in vacuo to give a solid which was purified by chromatography on silica eluting with ethyl acetate to give the title compound (0.089 g, 60%) as a solid.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.064 g
Type
reactant
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Yield
60%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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